molecular formula C19H23N3O6S B7712524 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B7712524
M. Wt: 421.5 g/mol
InChI Key: KDKPXTALLRVRML-UHFFFAOYSA-N
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Description

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound that features a combination of sulfamoyl, phenoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid under controlled conditions.

    Attachment to the phenoxy group: The tert-butylsulfamoyl group is then attached to a phenol derivative through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: The phenoxy compound is then reacted with 2-methyl-3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfamoyl and nitrophenyl groups.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The sulfamoyl group could mimic natural substrates, while the nitrophenyl group could participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but with a butyl group instead of a tert-butyl group.

    2-[4-(methylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide provides steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with smaller alkyl groups.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-13-16(6-5-7-17(13)22(24)25)20-18(23)12-28-14-8-10-15(11-9-14)29(26,27)21-19(2,3)4/h5-11,21H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKPXTALLRVRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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